3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
CAS No.: 508233-23-6
Cat. No.: VC4424633
Molecular Formula: C15H23NO3S
Molecular Weight: 297.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 508233-23-6 |
|---|---|
| Molecular Formula | C15H23NO3S |
| Molecular Weight | 297.41 |
| IUPAC Name | 3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 |
| Standard InChI Key | AFUDTGODXPACMA-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 1-position with a 4-propoxybenzenesulfonyl group and a methyl group at the 3-position (Figure 1). This configuration enhances its stability and bioavailability compared to simpler piperidine derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.41 g/mol | |
| CAS Number | 508233-23-6 | |
| Solubility | Low in water; soluble in DMSO |
Synthesis Methods
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution between 3-methylpiperidine and 4-propoxybenzenesulfonyl chloride under basic conditions. Typical reaction parameters include:
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (TEA) or sodium hydroxide.
The reaction proceeds as follows:
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | DCM | 83% |
| Base | Triethylamine | 78% |
| Temperature | 25°C | 78% |
Industrial production scales this method using continuous-flow reactors to enhance efficiency .
Biological Activities
Anticancer Properties
In vitro studies reveal potent activity against breast cancer (MCF-7) and leukemia (MV-4-11) cell lines:
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IC: 25 µM for MCF-7.
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Mechanism: Induces apoptosis via caspase-3/7 activation and downregulation of Bcl-2 .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
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Staphylococcus aureus: MIC = 32 µg/mL.
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Escherichia coli: MIC = 64 µg/mL.
Table 3: Comparative Biological Activity
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